molecular formula C13H11F2N3O B2518709 1-{2-[(2,4-Difluorophenyl)amino]-4-methylpyrimidin-5-yl}ethanone CAS No. 2270906-35-7

1-{2-[(2,4-Difluorophenyl)amino]-4-methylpyrimidin-5-yl}ethanone

Cat. No.: B2518709
CAS No.: 2270906-35-7
M. Wt: 263.248
InChI Key: HOZLAYUHSMXSJT-UHFFFAOYSA-N
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Description

1-{2-[(2,4-Difluorophenyl)amino]-4-methylpyrimidin-5-yl}ethanone, commonly referred to as 2,4-Difluorophenyl-amino-4-methylpyrimidin-5-yl ethanone (DFAME), is a synthetic compound that has been used in a variety of scientific research applications. DFAME has been studied for its potential use in drug development, as well as its ability to act as a catalyst in certain biochemical reactions.

Scientific Research Applications

Fluorescent Chemosensors

Compounds with similar structural motifs to "1-{2-[(2,4-Difluorophenyl)amino]-4-methylpyrimidin-5-yl}ethanone" have been extensively researched for their use in developing fluorescent chemosensors. These chemosensors are designed to detect various analytes, including metal ions, anions, and neutral molecules. The high selectivity and sensitivity of these sensors stem from the ability to modulate their fluorescent properties based on the analyte's presence, offering broad applications in environmental monitoring, diagnostics, and chemical analysis (Roy, 2021).

Pharmaceutical Applications

The pyranopyrimidine core, related to the structural features of the mentioned compound, is recognized for its broad synthetic applications and bioavailability, highlighting its importance in medicinal and pharmaceutical industries. This core structure is essential for developing various therapeutic agents due to its versatility and biological relevance, offering a wide range of applicability in drug design and synthesis (Parmar, Vala, & Patel, 2023).

Synthesis and Properties of Substituted Compounds

Research into the synthesis, chemical reactivity, and biological activity of substituted compounds, such as thiochromones, reveals the significance of structural modifications in enhancing biological activities and chemical properties. These studies indicate the potential for creating derivatives with targeted properties, including therapeutic applications (Sosnovskikh, 2018).

Radical Scavengers and Antioxidant Properties

Compounds within the same structural realm as "this compound" have been explored for their antioxidant properties. These properties are crucial for neutralizing active oxygen species and inhibiting free radical processes that can lead to cell impairment and various diseases, highlighting their potential in developing antioxidant therapies (Yadav, Parshad, Manchanda, & Sharma, 2014).

Mechanism of Action

Target of Action

The primary target of 1-{2-[(2,4-Difluorophenyl)amino]-4-methylpyrimidin-5-yl}ethanone is Cyclin-dependent kinase 2 . Cyclin-dependent kinases are a family of protein kinases first discovered for their role in regulating the cell cycle. They are also involved in regulating transcription, mRNA processing, and the differentiation of nerve cells.

Mode of Action

It is known to interact with cyclin-dependent kinase 2 .

Properties

IUPAC Name

1-[2-(2,4-difluoroanilino)-4-methylpyrimidin-5-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F2N3O/c1-7-10(8(2)19)6-16-13(17-7)18-12-4-3-9(14)5-11(12)15/h3-6H,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOZLAYUHSMXSJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C(=O)C)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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